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molecular formula C20H19FN4S B1241432 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine

8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine

Cat. No. B1241432
M. Wt: 366.5 g/mol
InChI Key: ILMHNKKMKWQVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271225B1

Procedure details

12-Anino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine hydrochloride (102 g) was suspended in toluene (600 ml), and the mixture was stirred under reflux with heating for 3 hours to remove water. The mixture was cooled to 70° C. under a nitrogen atmosphere, and N-methylpiperazine (300 ml) was added. The mixture was stirred with heating under a nitrogen atmosphere until the inside temperature reached 120° C. while removing toluene for 1.5 hours. The mixture was heated under a nitrogen atmosphere at 120° C. for 2.5 hours and cooled to 25° C. under a nitrogen atmosphere. Ethyl acetate (600 ml) and water (450 ml) were added to the reaction mixture for extraction and the obtained ethyl acetate layer was washed three times with water (300 ml). After confirming pH 7-8 of washing water, the solvent was concentrated under reduced pressure. Acetonitrile (100 ml) was added and the mixture was azeotropically concentrated to dryness under reduced pressure. To the residue was added acetonitrile (300 ml) and the mixture was heated for dissolution. The solution was cooled and stirred at −10° C.-−5° C. for 2.5 hours to allow precipitation of crystals. The precipitated crystals were filtered by suction and washed with acetonitrile (100 ml), followed by drying to give 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine (65.5 g).
Name
12-Anino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine hydrochloride
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:4]2[C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=3[S:15][C:5]=2[NH:6][C:7]2[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:8]=2[N:9]=1.[C:22]1([CH3:28])C=CC=CC=1>>[F:14][C:12]1[CH:11]=[CH:10][C:8]2[N:9]=[C:3]([N:2]3[CH2:28][CH2:22][N:6]([CH3:7])[CH2:5][CH2:4]3)[C:4]3[C:17]4[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=4[S:15][C:5]=3[NH:6][C:7]=2[CH:13]=1 |f:0.1|

Inputs

Step One
Name
12-Anino-8-fluoro-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine hydrochloride
Quantity
102 g
Type
reactant
Smiles
Cl.NC=1C2=C(NC3=C(N1)C=CC(=C3)F)SC3=C2C=CC=C3
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to remove water
ADDITION
Type
ADDITION
Details
N-methylpiperazine (300 ml) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating under a nitrogen atmosphere until the inside temperature
CUSTOM
Type
CUSTOM
Details
reached 120° C.
CUSTOM
Type
CUSTOM
Details
while removing toluene for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated under a nitrogen atmosphere at 120° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C. under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
Ethyl acetate (600 ml) and water (450 ml) were added to the reaction mixture for extraction
WASH
Type
WASH
Details
the obtained ethyl acetate layer was washed three times with water (300 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Acetonitrile (100 ml) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was azeotropically concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added acetonitrile (300 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for dissolution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
STIRRING
Type
STIRRING
Details
stirred at −10° C.-−5° C. for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
precipitation of crystals
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered by suction
WASH
Type
WASH
Details
washed with acetonitrile (100 ml)
CUSTOM
Type
CUSTOM
Details
by drying

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(N=C(C3=C(N2)SC2=C3C=CC=C2)N2CCN(CC2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 65.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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